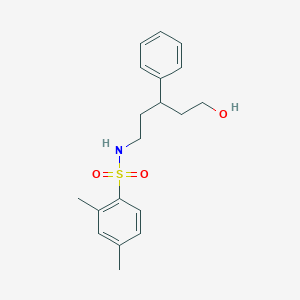
N-(5-hydroxy-3-phenylpentyl)-2,4-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Biphenylsulfonamide Endothelin Antagonists
N-substituted benzenesulfonamides, such as biphenylsulfonamides, have been identified as a novel series of endothelin-A (ETA) selective antagonists. These compounds demonstrate improved binding and functional activity against ETA receptors, with certain analogues showing significant oral activity in inhibiting the pressor effect caused by endothelin-1 (ET-1) infusion in animal models. This suggests potential applications in treating conditions associated with endothelin, such as hypertension and cardiovascular diseases (Murugesan et al., 1998).
Synthesis and Computational Study
The synthesis and characterization of new sulfonamide molecules, like N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS), have been conducted to explore their structural and electronic properties. Computational studies, including DFT/B3LYP calculations, have shown excellent agreement with experimental results, indicating the potential for these compounds in various biochemical applications (Murthy et al., 2018).
Photosensitizers for Photodynamic Therapy
Derivatives of benzenesulfonamide have been synthesized and characterized for their photophysical and photochemical properties, indicating potential as photosensitizers in photodynamic therapy (PDT). High singlet oxygen quantum yields and good fluorescence properties suggest these compounds could be effective in treating cancer through the Type II PDT mechanism (Pişkin et al., 2020).
Cognitive Enhancers
Certain benzenesulfonamide derivatives, such as SB-399885, have been found to be potent, selective antagonists of the 5-HT6 receptor, demonstrating cognitive-enhancing properties in animal models. These findings support the potential therapeutic utility of 5-HT6 receptor antagonists in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Antitumor Activity
The synthesis and biological evaluation of novel benzenesulfonamide derivatives have shown that certain compounds exhibit excellent in vitro antitumor activity against specific cell lines. This suggests the potential application of these compounds in developing new anticancer therapies (Fahim & Shalaby, 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(5-hydroxy-3-phenylpentyl)-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-15-8-9-19(16(2)14-15)24(22,23)20-12-10-18(11-13-21)17-6-4-3-5-7-17/h3-9,14,18,20-21H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNPXRUFAUWPOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCCC(CCO)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-hydroxy-3-phenylpentyl)-2,4-dimethylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

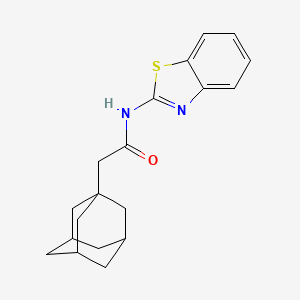
![2-Bromo-N-[4-(3-methylbutanoylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2844762.png)
![7-[Morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol](/img/structure/B2844763.png)
![1-[(3As,7aS)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridin-6-yl]-2-methoxyethanone](/img/structure/B2844765.png)
![3-(4-Methylphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2844768.png)
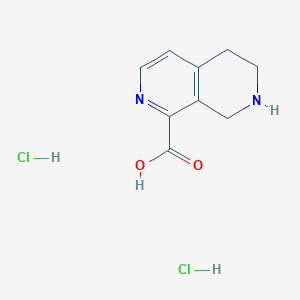
![N-[(6-methylpyridin-2-yl)methyl]-10-[(morpholin-4-yl)methyl]-N-(prop-2-yn-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B2844772.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[5-(furan-2-yl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2844773.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyl)acetamide](/img/structure/B2844775.png)
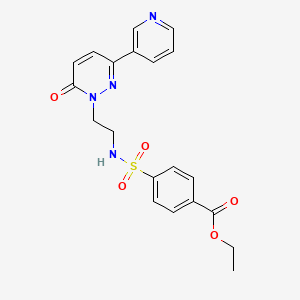
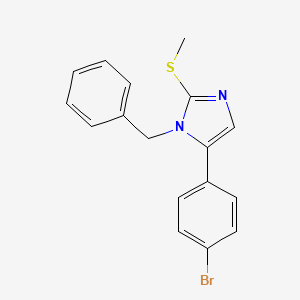
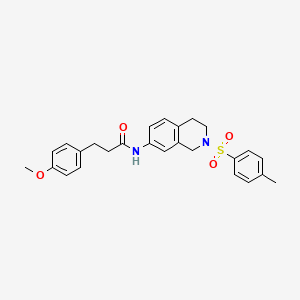
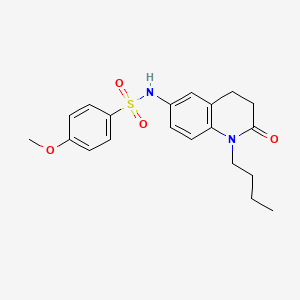
![[3-Amino-4-(benzenesulfonyl)-5-(3-chloroanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2844783.png)